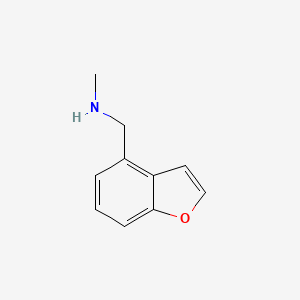

1-(Benzofuran-4-yl)-N-methylmethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1-benzofuran-4-yl)-N-methylmethanamine |

InChI |

InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3 |

InChI Key |

BFJWVISBCJLQFV-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C2C=COC2=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Benzofuran (B130515) Core Construction Relevant to 1-(Benzofuran-4-yl)-N-methylmethanamine

The benzofuran framework, a fusion of a benzene (B151609) and a furan (B31954) ring, is a common motif in numerous natural products and pharmacologically active compounds. nih.govrsc.org Its synthesis has been the subject of extensive research, leading to a variety of effective strategies.

The formation of the benzofuran ring system is typically achieved through intramolecular cyclization reactions, where a C-O bond is formed to close the furan ring onto a benzene precursor. Several named reactions and catalytic systems are employed for this purpose.

One of the earliest methods is the Perkin synthesis , which originally produced benzofuran from coumarin. jocpr.com More contemporary and versatile methods often start from substituted phenols. For instance, the reaction of phenols with α-haloketones can lead to benzofurans. nih.gov This process involves the O-alkylation of the phenol (B47542) followed by an intramolecular cyclization. Titanium tetrachloride has been reported as a promoter for a one-step synthesis combining Friedel–Crafts-like alkylation and intramolecular cyclodehydration to yield various benzofurans from phenols and α-haloketones. nih.gov

Transition-metal catalysis, particularly with palladium, copper, and gold, has revolutionized benzofuran synthesis, offering high efficiency and regioselectivity. nih.govresearchgate.net Palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, formed from the addition of phenols to bromoalkynes, affords 2-substituted benzofurans in good yields. organic-chemistry.org Copper-catalyzed coupling of o-halophenols with terminal alkynes is another widely used approach. researchgate.net

A summary of common cyclization strategies is presented below.

| Cyclization Strategy | Starting Materials | Catalyst/Reagent | Key Feature |

| Phenol-α-Haloketone Condensation | Substituted Phenols, α-Haloketones | TiCl₄ | One-pot Friedel-Crafts alkylation and cyclodehydration. nih.gov |

| Palladium-Catalyzed C-H Functionalization | Phenols, Bromoalkynes | Palladium Catalyst | Forms an intermediate vinyl ether, followed by intramolecular cyclization. organic-chemistry.org |

| Copper-Catalyzed Coupling/Cyclization | o-Halophenols, Terminal Alkynes | CuI, (PPh₃)₂PdCl₂ | A robust method for coupling and subsequent ring closure. researchgate.net |

| Acid-Catalyzed Cyclization | o-Alkynylphenols | Indium(III) halides | Promotes hydroalkoxylation to form the benzofuran ring. organic-chemistry.org |

To facilitate the introduction of the methylmethanamine side chain at the 4-position, the benzofuran core often requires pre-functionalization. Halogenation and nitrile formation are two key transformations for this purpose.

Halogenation: The introduction of halogen atoms (Br, Cl) onto the benzofuran ring creates a reactive handle for subsequent cross-coupling reactions or for conversion into an organometallic reagent. nih.gov The regioselectivity of halogenation is crucial. For example, direct bromination of 2-acetylbenzofuran (B162037) with bromine in dioxane and ether yields 1-(benzofuran-2-yl)-2-bromoethanone. researchgate.net The presence of halogens can also influence the biological activity of the final compounds. nih.gov Research has shown that halogen-substituted benzofurans are important intermediates for transition-metal-catalyzed coupling reactions. researchgate.net

Nitrile Formation (Cyanation): The cyano group (-CN) is a versatile functional group that can be introduced onto the benzofuran ring, typically by replacing a halogen atom. Palladium-catalyzed cyanation of aryl halides using reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide is a common method. organic-chemistry.org This transformation is valuable as the nitrile can then be reduced to an aminomethyl group. For example, direct C-H cyanation of purines, a related heterocyclic system, has been achieved using trimethylsilyl (B98337) cyanide (TMSCN) activated by triflic anhydride, suggesting potential routes for direct cyanation of the benzofuran core under specific conditions. mdpi.com

Targeted Synthesis of this compound

The direct synthesis of the title compound involves the elaboration of a suitable benzofuran precursor, most commonly benzofuran-4-carbaldehyde (B1281938) .

The key intermediate, benzofuran-4-carbaldehyde, can be synthesized through various routes. biosynth.com One documented method involves a Grignard reaction starting from 5-bromo-1-benzofuran. In this process, the bromo-derivative is first converted to a Grignard reagent using magnesium. This organometallic intermediate is then reacted with a formylating agent like N,N-dimethylformamide (DMF). Acidic workup then yields the desired benzofuran-4-carbaldehyde.

Alternative approaches for synthesizing substituted benzofuran carbaldehydes include the Vilsmeier-Haack reaction on an activated benzofuran ring or the oxidation of a corresponding hydroxymethyl or methyl group at the 4-position.

With benzofuran-4-carbaldehyde in hand, the final N-methylmethanamine side chain can be installed.

Reductive Amination: This is the most direct and widely used method for this transformation. The process involves the reaction of the aldehyde (benzofuran-4-carbaldehyde) with a primary amine (methylamine) to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to the desired secondary amine. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a common and effective reducing agent for this purpose. redalyc.orgresearchgate.net The reaction is typically a one-pot procedure, offering high efficiency and good yields. redalyc.org

The general mechanism for the reductive amination is as follows:

Nucleophilic attack of methylamine (B109427) on the carbonyl carbon of benzofuran-4-carbaldehyde.

Dehydration to form a Schiff base (imine).

Reduction of the imine by a hydride reagent (e.g., NaBH₄) to yield this compound. libretexts.org

Mannich Reaction Derivatives: While less direct for this specific target, Mannich-type reactions are fundamental in synthesizing aminomethylated compounds. researchgate.net A classic Mannich reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen compound. A modified approach could potentially be used, but reductive amination remains the more straightforward protocol for converting a pre-existing aldehyde.

A plausible multi-step synthesis for this compound is outlined below, starting from a readily available precursor.

Proposed Synthetic Sequence:

| Step | Transformation | Starting Material | Reagents | Product | Reported Yield (Similar Reactions) |

| 1 | Grignard Formation & Formylation | 5-Bromo-1-benzofuran | 1. Mg, I₂ (cat.), THF2. DMF3. 3N HCl | Benzofuran-4-carbaldehyde | 54% |

| 2 | Reductive Amination | Benzofuran-4-carbaldehyde | Methylamine (CH₃NH₂), NaBH₄, THF or other suitable solvent | This compound | High to excellent (typically >85%) redalyc.org |

Yield Optimization:

Step 1 (Formylation): The Grignard reaction is sensitive to moisture and air; therefore, using dry solvents (THF) and an inert atmosphere (N₂) is critical. The temperature of addition of DMF is also a key parameter that needs to be controlled to avoid side reactions.

Step 2 (Reductive Amination): The efficiency of this step can be optimized by adjusting the stoichiometry of the reagents. Using a slight excess of methylamine can help drive the initial imine formation. The choice of solvent and pH can also influence the reaction rate and final yield. redalyc.org The use of specialized reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can sometimes offer milder conditions and improved selectivity. libretexts.org Purification by column chromatography is standard for isolating the final product with high purity.

Enantioselective Synthesis and Stereochemical Control in Benzofuran Derivatives

Achieving stereochemical control is crucial in the synthesis of biologically active molecules, as different enantiomers can exhibit distinct pharmacological profiles. In the context of benzofuran derivatives, several enantioselective methods have been developed to control the stereochemistry of substituents on the benzofuran core and its side chains.

One notable strategy involves the use of chiral catalysts to induce asymmetry in the formation of the benzofuran ring or in subsequent functionalization steps. For instance, chiral phosphoric acids have been employed in cascade reactions to produce benzofuran derivatives with good enantioselectivity. nih.gov Similarly, chiral bifunctional urea (B33335) and squaramide catalysts have been utilized in divergent synthesis and asymmetric cyclization reactions, respectively, to afford benzofuran-fused heterocycles with high enantiomeric excess. rsc.orgacs.org These methods often rely on the precise arrangement of functional groups in the catalyst's chiral environment to direct the approach of reactants, thereby favoring the formation of one enantiomer over the other. youtube.com

Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective reaction and are subsequently removed. youtube.com While not directly reported for this compound, this strategy is a well-established method in asymmetric synthesis. sigmaaldrich.com Additionally, starting from chiral precursors, such as N-protected α-amino acids, allows for the synthesis of optically active 2-substituted benzofurans with preservation of the initial stereochemistry. nih.gov The choice of synthetic strategy often depends on the desired stereochemical outcome and the specific functionalities present in the target molecule. youtube.com

Synthetic Routes for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is essential for exploring its structure-activity relationship (SAR). nih.gov This involves modifying both the benzofuran core and the N-methylmethanamine side chain. A variety of synthetic methodologies have been employed to achieve this diversification. organic-chemistry.orgtandfonline.comtandfonline.com

Modification of the benzofuran nucleus can be achieved through various synthetic transformations. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto the aromatic ring. nih.gov For instance, Sonogashira coupling can be used to introduce alkynyl groups, which can be further elaborated. nih.gov Similarly, Suzuki and Stille couplings allow for the introduction of aryl, heteroaryl, or alkyl groups at different positions of the benzofuran ring.

Intramolecular cyclization reactions are also a cornerstone of benzofuran synthesis. nih.govoregonstate.edu These methods often start with appropriately substituted phenols that undergo cyclization to form the furan ring. For example, o-alkynylphenols can be cyclized using various catalysts to yield 2,3-disubstituted benzofurans. nih.gov The regioselectivity of these cyclizations can often be controlled by the choice of catalyst and reaction conditions. oregonstate.edu

Furthermore, functional group interconversions on a pre-formed benzofuran ring provide another avenue for diversification. For example, a formyl group can be introduced and subsequently used as a handle for further modifications. jocpr.com Bromination of the benzofuran ring, followed by metal-halogen exchange and reaction with an electrophile, is another common strategy to introduce substituents at specific positions. nih.gov

A variety of catalytic systems have been developed for the synthesis of substituted benzofurans, including those based on palladium, copper, gold, and iridium. organic-chemistry.orgnih.govacs.org These catalysts enable a broad range of transformations, from C-H activation and functionalization to cycloisomerization reactions, providing access to a diverse array of benzofuran analogs. organic-chemistry.org

Here is an interactive data table summarizing some synthetic strategies for benzofuran diversification:

| Strategy | Key Transformation | Positions Modified | Catalyst/Reagent Examples |

| Cross-Coupling | Sonogashira Coupling | 2, 3, 5, 6, 7 | Pd(PPh₃)₂Cl₂/CuI, Et₃N |

| Cross-Coupling | Suzuki Coupling | 2, 3, 5, 6, 7 | Pd(OAc)₂, ligand, base |

| Intramolecular Cyclization | Cyclization of o-alkynylphenols | 2, 3 | Au, Pt, or other transition metal catalysts |

| Functional Group Interconversion | Formylation/Vilsmeier-Haack | 2, 3, 5 | POCl₃, DMF |

| Halogenation/Functionalization | Bromination then lithiation | Various | NBS, then n-BuLi, then electrophile |

Alterations to the N-methylmethanamine side chain are crucial for fine-tuning the pharmacological properties of the molecule. nih.gov Synthetic strategies for modifying this side chain often involve standard functional group transformations.

For instance, the secondary amine can be acylated to form amides, sulfonated to form sulfonamides, or alkylated with various alkyl halides to introduce different substituents on the nitrogen atom. nih.gov Reductive amination of a suitable benzofuran aldehyde or ketone with methylamine is a common method for constructing the N-methylmethanamine side chain. sigmaaldrich.com By using different primary or secondary amines in the reductive amination step, a variety of N-substituted analogs can be prepared.

The length of the alkyl chain connecting the nitrogen to the benzofuran ring can also be varied. This can be achieved by starting with a benzofuran derivative bearing a functional group at the 4-position that can be elaborated into side chains of different lengths. For example, a 4-formylbenzofuran could be subjected to a Wittig reaction to extend the carbon chain before introducing the amine functionality.

The development of modular synthetic platforms allows for the systematic modification of side chains in bioactive compounds. mdpi.comacs.orgescholarship.org This often involves the synthesis of a key intermediate that can be readily diversified in the final steps of the synthesis. nih.gov

Below is a data table illustrating potential modifications to the N-methylmethanamine side chain:

| Modification Type | Synthetic Approach | Example Reagents | Resulting Functional Group |

| N-Alkylation | Reaction with alkyl halides | Iodomethane, Benzyl bromide | Tertiary amine |

| N-Acylation | Reaction with acid chlorides or anhydrides | Acetyl chloride, Benzoyl chloride | Amide |

| N-Sulfonylation | Reaction with sulfonyl chlorides | Toluenesulfonyl chloride | Sulfonamide |

| Chain Extension | Wittig reaction on a 4-formylbenzofuran | Phosphonium ylide | Extended alkyl chain |

| Amine Variation | Reductive amination with different amines | Ethylamine, Dimethylamine | N-Ethyl, N,N-Dimethyl analogs |

Analytical Characterization Methodologies for Synthetic Validation

The unambiguous structural confirmation of synthesized compounds like this compound and its analogs is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is the most powerful tool for elucidating the molecular structure. nih.govmdpi.com

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons on the benzofuran ring, the benzylic protons of the methanamine side chain, and the protons of the N-methyl group. mdpi.comnih.gov

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical shifts provide information about their electronic environment (e.g., aromatic, aliphatic, carbonyl). nih.govmdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govmdpi.com Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule. researchgate.net

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. nih.gov For example, the N-H stretch of the secondary amine and C-O-C stretches of the benzofuran ether linkage would be expected to appear at characteristic frequencies.

Elemental Analysis provides the percentage composition of elements (C, H, N, etc.) in a pure sample, which can be compared with the calculated values for the proposed molecular formula. nih.gov

X-ray Crystallography can provide the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry. mdpi.commdpi.combohrium.com

The following table summarizes the key analytical techniques and the information they provide for the validation of synthetic benzofuran derivatives:

| Analytical Technique | Information Provided |

| ¹H NMR Spectroscopy | Proton environment, connectivity, and count |

| ¹³C NMR Spectroscopy | Carbon skeleton and environment |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| Elemental Analysis | Elemental percentage composition |

| X-ray Crystallography | Definitive 3D molecular structure |

Structure Activity Relationship Sar Studies of 1 Benzofuran 4 Yl N Methylmethanamine Derivatives

Influence of Substituent Position on Benzofuran (B130515) Ring for Biological Efficacy

The position of substituents on the benzofuran ring is a pivotal determinant of the biological activity of its derivatives. nih.gov Strategic placement of various chemical groups can significantly modulate the pharmacological properties of the resulting compounds. Research has consistently shown that substitutions at different positions of the benzofuran core lead to new derivatives with distinct structural features and potential therapeutic value. nih.gov For instance, earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for their cytotoxic activity. nih.govmdpi.com

Effects of Alkyl and Methoxy (B1213986) Substitutions on Cytotoxic Activity

The introduction of alkyl and methoxy groups onto the benzofuran ring has been shown to have a significant impact on the cytotoxic activity of these compounds. The presence and position of these groups can either enhance or diminish the antiproliferative effects against cancer cell lines.

For example, a study on benzofuran-chalcone derivatives revealed that the presence of a methyl group on the associated thiazole (B1198619) scaffold resulted in higher inhibition of cancer cell growth compared to other derivatives. nih.gov In another series of compounds, the presence of a 6-methoxy group on the benzofuran ring was found to be essential for high antiproliferative activity when compared to unsubstituted analogues. nih.gov

Conversely, the effect of methylation is not universally beneficial. In a study of simplified viniferin (B1239022) analogues containing a benzofuran core, permethylated derivatives showed no cytotoxic activity. nih.gov This indicates that the strategic placement and extent of methylation are crucial for maintaining or enhancing biological activity. The presence of methoxy groups in place of resorcinol (B1680541) moieties in certain derivatives led to a significant increase in activity on tumor cell lines. nih.gov

The following table summarizes the effects of specific alkyl and methoxy substitutions on the cytotoxic activity of benzofuran derivatives against various cancer cell lines.

| Compound/Derivative | Substitution | Cell Line(s) | Effect on Cytotoxic Activity | Reference(s) |

| Benzofuran-chalcone derivative | Methyl group on thiazole scaffold | HePG2, HeLa, MCF-7, PC3 | Higher inhibition | nih.gov |

| 1-(Benzofuran-3-yl)-1H-1,2,3-triazole | 6-methoxy group | HCT116, HeLa, HepG2, A549 | Essential for high activity | nih.gov |

| Permethylated viniferin analogue | Permethylation | A375, H460 | No cytotoxic activity | nih.gov |

| Pterostilbene dimer analogue | Methoxy groups | PC3, A375, H460 | Increased antiproliferative activity | nih.gov |

Impact of Halogenation on Pharmacological Profiles

The introduction of halogen atoms, such as chlorine, bromine, and fluorine, into the benzofuran scaffold is a well-established strategy for enhancing pharmacological activity, particularly anticancer effects. nih.gov Halogens can form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov

The position of the halogen atom on the benzofuran ring is a critical factor influencing its biological activity. nih.gov For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in a compound with remarkable cytotoxic activity against leukemia cells. nih.gov Studies have also indicated that a halogen atom at the para position of an N-phenyl ring attached to the benzofuran is often associated with maximum cytotoxic activities. nih.gov

The table below illustrates the impact of halogenation on the pharmacological profiles of various benzofuran derivatives.

| Compound/Derivative | Halogen and Position | Pharmacological Effect | Reference(s) |

| 3-Bromomethyl-benzofuran | Bromine at 3-position methyl group | Remarkable cytotoxicity against leukemia cells | nih.gov |

| 5-Chlorobenzofuran-2-carboxamides | Chlorine at 5-position | Apoptotic anticancer activity | nih.gov |

| Para-halogenated N-phenyl benzofuran | Halogen at para position of N-phenyl ring | Maximum cytotoxic activities | nih.gov |

| Dihalogenated hybrid benzofuran | Two halogen-substituted rings | Detrimental to cytotoxicity | nih.gov |

| 8-Halo tricyclic A2B adenosine (B11128) receptor antagonist | Halogen at position 8 | Potent A2B adenosine receptor affinity | nih.govacs.org |

| 7-Halo tricyclic A2B adenosine receptor antagonist | Halogen at position 7 | Decreased A2B adenosine receptor affinity | nih.govacs.org |

Contributions of the N-Methylmethanamine Side Chain to Receptor Binding and Activity

The nitrogen atom in the N-methylmethanamine group is basic and can be protonated at physiological pH, allowing for the formation of ionic bonds with acidic residues in a receptor's binding pocket. This electrostatic interaction is often a key contributor to the binding affinity of a ligand. The methyl group on the nitrogen can influence the steric and electronic properties of the amine, potentially affecting its pKa and the strength of its interactions.

In broader studies of benzofuran derivatives, the nature of the side chain at various positions has been shown to be critical. For instance, the inclusion of hydrophilic, heteroatom-containing groups like piperidine (B6355638) on the benzofuran ring has been found to improve the physicochemical properties of the compound. nih.gov Furthermore, N-containing alkyl chains have been shown to contribute to the antiproliferative activity of certain benzofuran derivatives. nih.gov

Analysis of Structural Requirements for Selective Biological Targeting

Achieving selective biological targeting is a primary goal in drug design to maximize therapeutic efficacy while minimizing off-target effects. For 1-(Benzofuran-4-yl)-N-methylmethanamine derivatives, selectivity is dictated by a combination of structural features that allow for preferential binding to a specific biological target over others. nih.govresearchgate.net

The substitution pattern on the benzofuran ring is a key determinant of selectivity. nih.govresearchgate.net For example, in the development of selective inhibitors for the enzyme ERAP1, the carboxylate group of benzofuran derivatives was found to form key interactions with specific amino acid residues (Arg 807 and Lys 685) in the enzyme's active site. nih.gov The presence and positioning of other substituents, such as a para-chlorophenyl moiety and a cyclohexyl group, further optimized interactions with hydrophobic pockets within the enzyme, contributing to both potency and selectivity. nih.gov

Comparative SAR Analysis Across Different Benzofuran Scaffolds

A comparative analysis of structure-activity relationships across different benzofuran-based scaffolds provides valuable insights into the versatility of this privileged heterocyclic system in drug discovery. mdpi.com The benzofuran core can be modified and fused with other ring systems to create hybrid molecules with diverse pharmacological profiles. nih.govrsc.org

For instance, the replacement of a 2,3-dihydrobenzofuran (B1216630) core with a benzofuran ring in certain viniferin analogues resulted in a two to three-fold increase in antiproliferative activity. nih.gov This suggests that the planarity and aromaticity of the benzofuran ring can be more favorable for cytotoxic effects in this particular scaffold.

In another example, the fusion of a benzofuran ring with imidazole (B134444) and quinazolinone scaffolds was explored to create hybrid derivatives with desirable drug-like properties and cytotoxicity. nih.gov The resulting SAR analysis revealed that the presence of two halogen-substituted rings in combination with the lack of a methoxy substituent on the heterocyclic ring was detrimental to the activity of one such hybrid. nih.gov This highlights the intricate interplay between different structural components within a hybrid molecule.

Furthermore, a comparison between triazole and tetrazole-substituted benzofurans showed that the triazole analogues consistently exhibited greater inhibitory activity against human placental aromatase. nih.gov This underscores how the nature of the heterocyclic ring attached to the benzofuran core can significantly influence biological activity.

The following table provides a comparative overview of SAR findings across different benzofuran scaffolds.

| Benzofuran Scaffold | Key Structural Feature | Biological Activity | Reference(s) |

| Viniferin Analogues | Benzofuran vs. 2,3-dihydrobenzofuran core | Benzofuran core led to increased antiproliferative activity | nih.gov |

| Benzofuran-imidazole-quinazolinone Hybrids | Halogen and methoxy substitutions | Specific combinations were detrimental to cytotoxicity | nih.gov |

| (Benzofuran-2-yl)phenylmethyl-triazoles/-tetrazoles | Triazole vs. Tetrazole ring | Triazoles showed greater aromatase inhibitory activity | nih.gov |

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No QSAR models have been developed or published for 1-(Benzofuran-4-yl)-N-methylmethanamine. The scientific literature does contain QSAR studies for various series of benzofuran (B130515) and dibenzofuran (B1670420) derivatives aimed at predicting activities such as histone lysine (B10760008) methyltransferase inhibition or PTP-MEG2 inhibition. eurjchem.comresearchgate.netnih.gov These models are specific to the datasets of compounds from which they were derived and cannot be applied to predict the activity of this compound.

Pharmacophore Development and Virtual Screening Methodologies

There is no evidence of pharmacophore models being developed based on this compound. Pharmacophore modeling has been employed for other, more complex benzofuran hybrids to identify key chemical features for biological activity and to conduct virtual screening for novel inhibitors of targets like DNA gyrase or for understanding ADME properties. researchgate.netresearchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

No molecular dynamics (MD) simulation studies for this compound are available in the current body of scientific literature. MD simulations have been utilized to assess the stability and conformational changes of complexes involving other benzofuran derivatives and their target proteins, such as benzofuran-1,3,4-oxadiazoles with the Pks13 enzyme of M. tuberculosis. nih.gov

Non Clinical Metabolic Characterization and Biotransformation

In Vitro Metabolic Stability and Reactivity Studies

In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound, which is its inherent susceptibility to metabolism, typically in the liver. acs.org These studies utilize systems like liver microsomes or hepatocytes to estimate the metabolic half-life (t½) and intrinsic clearance (CLint) of a drug candidate. rug.nlresearchgate.net A compound with high metabolic stability may have a longer duration of action, while a rapidly metabolized compound might be cleared from the body too quickly to be effective. acs.org

For a compound like 1-(Benzofuran-4-yl)-N-methylmethanamine, metabolic stability would likely be assessed in liver microsomes or hepatocytes from various species to understand potential inter-species differences. Based on data from structurally related benzofuran (B130515) derivatives and N-methylated amines, a hypothetical metabolic stability profile is presented below. For instance, a study on fargesin (B607417), a lignan (B3055560) with some structural similarities, showed varying metabolic stability across different species' hepatocytes. nih.gov

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Rat | Hepatocytes | 104.2 | 62.3 |

| Dog | Hepatocytes | 204.0 | 46.7 |

| Non-Human Primate (Monkey) | Hepatocytes | 46.2 | 115.2 |

| Human | Hepatocytes | 68.3 | 72.5 |

Table 1. Representative In Vitro Metabolic Stability Data for a Structurally Related Compound (Fargesin) in Hepatocytes. nih.gov This data is illustrative and may not be directly representative of this compound.

Reactivity studies would also be conducted to assess the potential for the formation of reactive metabolites. Such metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov

Metabolite Identification and Profiling in Preclinical Models

Metabolite identification (MetID) studies are performed to determine the chemical structures of the metabolites formed from a parent drug. wikipedia.org This is essential for understanding the complete disposition of the compound and for identifying any metabolites that may be pharmacologically active or toxic. These studies are typically conducted using samples from in vitro metabolism assays and from in vivo studies in preclinical species.

For this compound, the primary metabolic pathways are anticipated to be N-demethylation of the side chain and hydroxylation of the benzofuran ring. N-demethylation would result in the formation of the primary amine, 1-(benzofuran-4-yl)methanamine. Hydroxylation could occur at various positions on the benzofuran ring system. These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. researchgate.net

| Metabolite | Proposed Structure | Metabolic Pathway | Potential for Further Conjugation |

|---|---|---|---|

| M1 | 1-(Benzofuran-4-yl)methanamine | N-demethylation | Yes (e.g., glucuronidation of the amine) |

| M2 | Hydroxy-1-(benzofuran-4-yl)-N-methylmethanamine | Aromatic Hydroxylation | Yes (e.g., glucuronidation or sulfation of the hydroxyl group) |

| M3 | N-Oxide of this compound | N-oxidation | Unlikely |

Table 2. Hypothetical Metabolite Profile of this compound in Preclinical Models. The formation and relative abundance of these metabolites would require experimental verification.

Comparative Metabolism Across Non-Human Species (e.g., Rat, Dog, Non-Human Primate)

Significant differences in drug metabolism can exist between different animal species and humans. rug.nlresearchgate.net Therefore, comparative metabolism studies are conducted in various preclinical species (commonly rat, dog, and non-human primate) to select the most appropriate species for toxicology studies—one whose metabolic profile most closely resembles that of humans. mdpi.com

For a compound like this compound, it is plausible that both qualitative and quantitative differences in metabolite formation would be observed across species. For example, the rate of N-demethylation versus aromatic hydroxylation might vary significantly. One species might predominantly produce the N-demethylated metabolite, while another might favor hydroxylation of the benzofuran ring. mdpi.com A study on the comparative metabolism of fargesin in hepatocytes from humans, dogs, monkeys, mice, and rats revealed both common and species-specific metabolic pathways. nih.gov Such differences are often due to variations in the expression and activity of drug-metabolizing enzymes among species. rug.nl

Role of Drug-Metabolizing Enzymes in Biotransformation (e.g., Cytochrome P450 Enzymes)

The biotransformation of many drugs is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes. researchgate.net These enzymes are responsible for a wide range of oxidative reactions. mdpi.com For this compound, CYP450 enzymes are expected to play a central role in its metabolism.

Specifically, the N-demethylation of the methylamino group is a well-established CYP450-mediated reaction. nih.gov Similarly, the hydroxylation of the benzofuran ring is also a typical CYP450-catalyzed transformation. bohrium.com Reaction phenotyping studies, using a panel of recombinant human CYP450 enzymes, would be necessary to identify the specific isoforms involved in the metabolism of this compound. This information is critical for predicting potential drug-drug interactions.

Following phase I metabolism by CYP450 enzymes, the resulting metabolites can be further modified by phase II enzymes. For instance, a hydroxylated metabolite could be a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), which would conjugate glucuronic acid or sulfate, respectively, to the hydroxyl group, increasing water solubility and facilitating excretion. acs.org

Considerations for Metabolic Coverage in Non-Clinical Research Programs

A key consideration in drug development is ensuring that the metabolites formed in humans are also present in the preclinical species used for safety testing. This concept is often referred to as "metabolite safety testing" or MIST (Metabolites in Safety Testing). Regulatory agencies require that any human metabolite that is found at concentrations greater than 10% of the total drug-related exposure at steady state be identified and, if not adequately qualified in preclinical toxicology studies, be evaluated for its own potential toxicity.

Therefore, a comprehensive metabolite profiling in humans and the selected preclinical species is essential. If a major human metabolite is absent or present at much lower levels in the toxicology species, additional safety studies on that specific metabolite may be required. This ensures that the safety assessment in animals is relevant to the human situation.

Future Perspectives and Emerging Research Avenues

Rational Design and Synthesis of Advanced Benzofuran-Based Chemical Entities

The synthesis of 1-(Benzofuran-4-yl)-N-methylmethanamine and its derivatives is the foundational step for any biological investigation. Modern synthetic strategies offer a plethora of options for the construction of the benzofuran (B130515) core and the introduction of the N-methylmethanamine side chain. scribd.comnih.govoregonstate.edu Future research in this area should focus on developing efficient, scalable, and stereoselective synthetic routes.

A key aspect of advancing this chemical entity will be the rational design of new derivatives to explore the structure-activity relationship (SAR). This will involve modifications at several key positions:

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkoxy, nitro groups) on the benzene portion of the benzofuran ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity to biological targets.

Modification of the Furan (B31954) Ring: While the furan ring itself is fundamental to the benzofuran structure, exploring substitutions at available positions could yield novel compounds with altered pharmacological profiles.

Alterations to the N-methylmethanamine Side Chain: The length of the alkyl chain, the nature of the amine (primary, secondary, or tertiary), and the presence of other functional groups on the side chain can significantly impact the compound's interaction with receptors and transporters.

These rationally designed derivatives can be synthesized using established methods, such as the condensation of substituted phenols with α-haloketones, followed by amination reactions. mdpi.com

Elucidation of Novel Molecular Targets and Pathways

Given the known activity of its isomers on the serotonin system, a primary focus of future research should be the comprehensive pharmacological characterization of this compound. wikipedia.org This will involve a tiered approach to identify and validate its molecular targets and the downstream pathways it modulates.

Initial screening should focus on a panel of monoamine transporters and receptors, including:

Serotonin transporter (SERT)

Dopamine transporter (DAT)

Norepinephrine transporter (NET)

A range of serotonin (5-HT) receptor subtypes

Dopamine and adrenergic receptors

Subsequent research should aim to move beyond these primary targets to uncover novel molecular interactions. Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening can be employed to identify previously unknown binding partners. Understanding these interactions will be crucial for elucidating the full spectrum of the compound's biological effects.

Integration of Multi-Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of multi-omics technologies is indispensable. This approach will provide a comprehensive biological profile, revealing the compound's impact on various molecular layers.

| Omics Approach | Potential Applications for this compound Profiling |

| Genomics | Identification of genetic variations that may influence individual responses to the compound. |

| Transcriptomics | Analysis of changes in gene expression in response to treatment, revealing the cellular pathways affected by the compound. |

| Proteomics | Characterization of alterations in protein expression and post-translational modifications, providing insights into the functional consequences of the compound's activity. |

| Metabolomics | Profiling of changes in endogenous metabolites, which can serve as biomarkers of the compound's physiological effects. |

By integrating data from these different omics levels, researchers can construct detailed network models of the compound's mechanism of action, leading to a more profound understanding of its biological impact.

Development of High-Throughput Screening and Predictive Computational Frameworks

To accelerate the discovery and optimization of novel benzofuran-based compounds, the development of high-throughput screening (HTS) assays and predictive computational models is essential.

High-Throughput Screening (HTS): HTS platforms can be developed to rapidly screen libraries of this compound derivatives for activity against specific molecular targets or for desired phenotypic effects in cell-based assays. This will enable the efficient identification of lead compounds with improved potency and selectivity.

Predictive Computational Frameworks: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools for predicting the biological activity and pharmacokinetic properties of novel derivatives. scientifiq.airesearchgate.netresearchgate.netnih.gov Molecular docking studies can provide insights into the binding modes of these compounds at their target sites, guiding the rational design of more potent molecules. researchgate.netnih.gov These computational approaches, when used in conjunction with experimental data, can significantly streamline the drug discovery process.

Exploration of Therapeutic Applications beyond Current Scope, based on Mechanistic Insights

While the initial focus of research may be on the neurological effects of this compound, based on the properties of its isomers, the broader benzofuran class of compounds is known to possess a wide range of therapeutic activities. nih.govresearchgate.net As a deeper understanding of the molecular mechanisms of this specific compound emerges, it will be crucial to explore its potential in other therapeutic areas.

For instance, various benzofuran derivatives have demonstrated potential as:

Anticancer agents: By targeting various signaling pathways involved in cancer cell proliferation and survival. mdpi.com

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

Anti-inflammatory agents: Modulating inflammatory pathways in the body.

Antiviral agents: Inhibiting the replication of various viruses. mdpi.com

Mechanistic insights gained from the studies outlined in the preceding sections will be instrumental in guiding the exploration of these and other potential therapeutic applications for this compound and its future derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(Benzofuran-4-yl)-N-methylmethanamine, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution between benzofuran derivatives and methylamine. For example, analogous syntheses of substituted benzylamines use benzyl chlorides and methylamine under reflux in ethanol, followed by vacuum distillation and purification via NaHCO3 washes . Optimization may include:

- Temperature control : Reflux at 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Purification : Column chromatography or recrystallization to isolate the amine from unreacted precursors.

Yield data : Analogous compounds (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) achieved 56% yield under similar conditions .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the benzofuran aromatic protons (δ 6.8–7.5 ppm) and N-methyl group (δ 2.2–2.5 ppm).

- Mass spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C10H11NO).

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .

Note : Impurities like residual solvents or unreacted benzofuran precursors must be quantified .

Q. What solubility and stability profiles are critical for handling this compound?

- Solubility : Likely soluble in polar solvents (e.g., methanol, DMSO) but poorly in water. Hydrochloride salt derivatives (e.g., 1-(carbazol-3-yl)-N-methylmethanamine HCl) improve aqueous solubility for biological assays .

- Stability : Store at –20°C under inert atmosphere; monitor degradation via TLC or HPLC over time. Amines are prone to oxidation, so antioxidants (e.g., BHT) may be added .

Advanced Research Questions

Q. How does structural modification of the benzofuran moiety influence biological activity (e.g., HDAC inhibition)?

Benzofuran derivatives are known to interact with histone deacetylases (HDACs) via hydrophobic interactions and π-stacking. Key modifications include:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the benzofuran ring enhance binding affinity to HDAC catalytic pockets .

- Methylamine positioning : N-Methyl groups reduce basicity, potentially altering cellular uptake. Compare IC50 values of analogs in enzyme inhibition assays .

Experimental design : Synthesize analogs (e.g., 5-fluoro-benzofuran derivatives) and evaluate activity using fluorometric HDAC kits .

Q. What crystallographic data exist for salt forms of this compound, and how do they impact pharmacokinetics?

Crystalline salts (e.g., fumarate, hydrochloride) improve stability and bioavailability. For example:

- Fumarate salts : Exhibit higher melting points (>200°C) and enhanced solubility in simulated gastric fluid .

- Polymorphism screening : Use X-ray diffraction (XRPD) and DSC to identify Form I/II variations, which affect dissolution rates .

Data contradiction : Some salts may show reduced potency due to altered ionization states. Validate via in vitro permeability assays (e.g., Caco-2 cells) .

Q. How can researchers resolve contradictions in toxicity data for fluorinated analogs?

Fluorinated derivatives (e.g., 1-(2,4-difluorophenyl)-N-methylmethanamine) may show species-specific toxicity. Strategies include:

- Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites (e.g., reactive quinones) in microsomal incubations .

- In silico modeling : Predict ADMET properties using QSAR models trained on ToxRef DB data .

Case study : A fluorophenyl analog showed low acute toxicity in rodents (LD50 >500 mg/kg) but cytotoxicity in human hepatocytes at 50 μM .

Q. What advanced spectroscopic methods are suitable for studying its interaction with biomacromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.